Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: This step involves the benzylation of the pyrrolidine ring using benzyl chloride in the presence of a base such as sodium hydride.
Amidation Reaction: The final step involves the coupling of the pyrrolidine derivative with (S)-2-amino-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or amide derivatives.
Scientific Research Applications
Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-pyrroline-1-carboxylate
- N-benzyloxycarbonyl 3-pyrroline
- Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific amide linkage and the presence of the (S)-2-amino-3-methylbutanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C17H25N3O3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 3-[(2-amino-3-methylbutanoyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21) |
InChI Key |
KKCPMPUDECUYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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